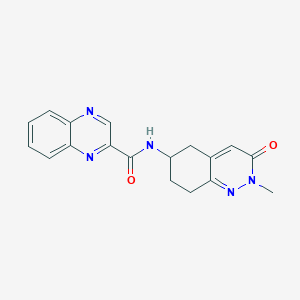
1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring and a piperazine ring, both of which are functionalized with different substituents, including a methoxyethyl group and a trifluoromethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride and a base such as sodium hydride.
Formation of the Piperazine Ring: The piperazine ring can be formed by reacting the piperidine derivative with ethylenediamine under reflux conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3-(trifluoromethyl)phenyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The piperazine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for electrophilic aromatic substitution include halogens and nitrating agents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives of the trifluoromethylphenyl group.
科学的研究の応用
1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-chlorophenyl)piperazine
- 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-fluorophenyl)piperazine
- 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-methylphenyl)piperazine
Uniqueness
1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for studying the effects of trifluoromethyl substitution on chemical reactivity and biological activity.
特性
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3N3O/c1-26-14-13-23-7-5-17(6-8-23)24-9-11-25(12-10-24)18-4-2-3-16(15-18)19(20,21)22/h2-4,15,17H,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWIPKREZHIHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-1,3-benzodiazol-1-yl)-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylacetamide](/img/structure/B6429528.png)
![2-(4-methylphenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B6429544.png)
![2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B6429548.png)
![3-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile](/img/structure/B6429551.png)
![1-(4-methoxyphenyl)-5-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidine-3-carboxamide](/img/structure/B6429558.png)
![N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6429560.png)


![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429594.png)


![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6429626.png)
![2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429633.png)
![5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429639.png)
